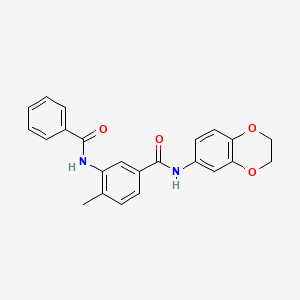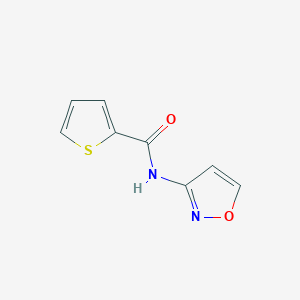![molecular formula C14H12N4O B4610944 3-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4610944.png)
3-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
Vue d'ensemble
Description
3-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The methoxyphenyl group attached to the triazole ring further enhances its chemical properties and potential biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer, antifungal, or antibacterial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
It is known that compounds containing the 1,2,4-triazole ring, such as this one, are characterized by multidirectional biological activity . They can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Triazole derivatives are known to produce a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules . The interaction of this compound with its targets could result in changes that contribute to its biological activity.
Biochemical Pathways
It is known that triazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways and have downstream effects.
Pharmacokinetics
Compounds containing the 1,2,4-triazole ring are known to improve pharmacokinetics, pharmacological, and toxicological properties . This suggests that the compound could have favorable ADME properties and bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with triazole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects.
Action Environment
It is known that strong selection pressure exerted on bacteria by antibiotics can lead to considerable environmental pollution . This suggests that environmental factors could potentially influence the action of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclocondensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with 3-bromopyridine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under hydrogenation conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of 3-[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine.
Reduction: Formation of 3-[5-(4-methoxyphenyl)-4,5-dihydro-1,2,4-triazol-3-yl]pyridine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
- 3-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine
- 3-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]pyridine
Uniqueness
3-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
IUPAC Name |
3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-12-6-4-10(5-7-12)13-16-14(18-17-13)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKMSPBTCVVPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4610876.png)
![N-(4-chlorobenzyl)-2-[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4610889.png)
![5-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4610892.png)

![[4-(4-METHYLBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE](/img/structure/B4610905.png)
![4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4610912.png)

![6-{[3-(Methoxycarbonyl)-5-methyl-4-(4-propylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4610925.png)
![2-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4610938.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4610954.png)


![2-bromo-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4610980.png)
